molecular formula C23H16BrNO5 B3557405 6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3557405
M. Wt: 466.3 g/mol
InChI Key: JYGPXZUIUSVNAU-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a bromine atom, a methoxy group, and a phenoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO5/c1-28-20-13-15(24)11-14-12-17(23(27)30-21(14)20)22(26)25-18-9-5-6-10-19(18)29-16-7-3-2-4-8-16/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGPXZUIUSVNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Methoxylation: The methoxy group at the 8-position can be introduced through methylation using reagents such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chromene derivative with 2-phenoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxylic acid.

    Reduction: Formation of 6-bromo-8-methoxy-2-hydroxy-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide.

    Substitution: Formation of derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or alter receptor function by interacting with its binding domain. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy and phenoxyphenyl groups, which may result in different biological activities.

    8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide: Lacks the bromine atom, potentially altering its reactivity and biological properties.

    2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide: Lacks both the bromine and methoxy groups, which could significantly impact its chemical and biological behavior.

Uniqueness

The presence of the bromine atom, methoxy group, and phenoxyphenyl moiety in 6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide makes it unique compared to its analogs. These functional groups can influence its reactivity, solubility, and interaction with biological targets, potentially enhancing its efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
Reactant of Route 2
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6-bromo-8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

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